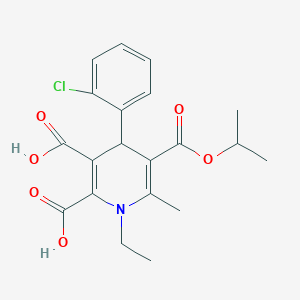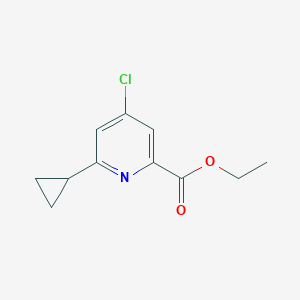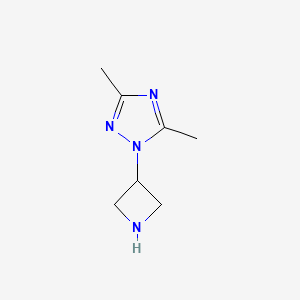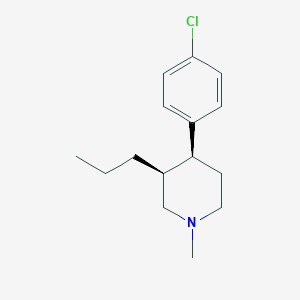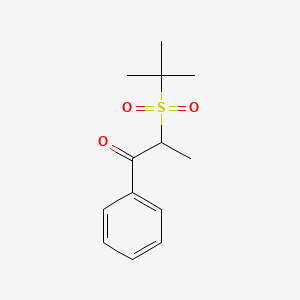
2-(tert-Butylsulfonyl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylsulfonyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a tert-butylsulfonyl group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one typically involves the reaction of a phenylpropanone derivative with a tert-butylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfonyl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The tert-butylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butylsulfonyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylsulfonyl)iodosylbenzene: A hypervalent iodine compound used in oxidation reactions.
tert-Butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
N-tert-Butylbenzenesulfinimidoyl chloride: Utilized in the synthesis of sulfinimines .
Uniqueness
2-(tert-Butylsulfonyl)-1-phenylpropan-1-one is unique due to its specific structural features and reactivity. The presence of both a phenyl and a tert-butylsulfonyl group provides distinct chemical properties that differentiate it from other sulfonyl compounds.
Properties
Molecular Formula |
C13H18O3S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-tert-butylsulfonyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H18O3S/c1-10(17(15,16)13(2,3)4)12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
TVSDOFIMIDCPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


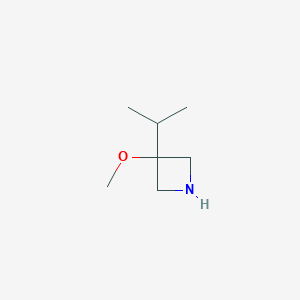
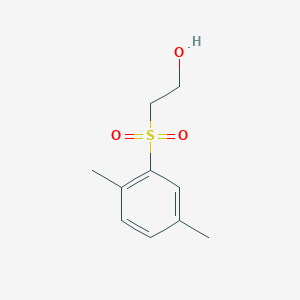
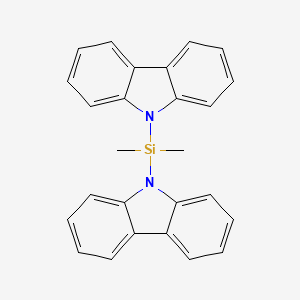
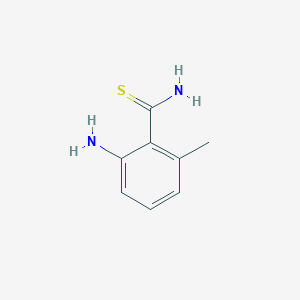
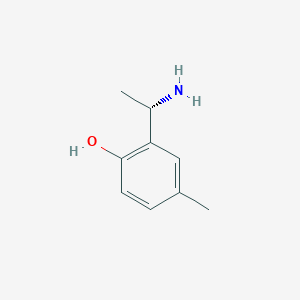
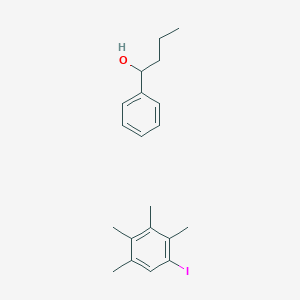
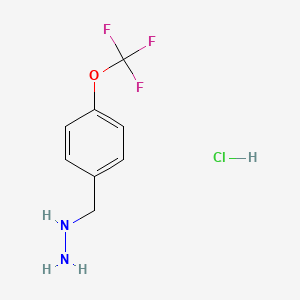
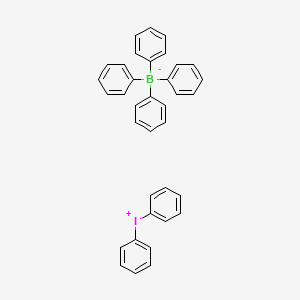
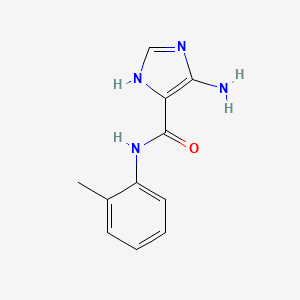
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
